p5 Ligand for Dnak and DnaJ acetate
Description
Overview of Heat Shock Protein 70 (Hsp70) and Hsp40 Chaperone Systems
The Heat Shock Protein 70 (Hsp70) and Hsp40 (also known as DnaJ in bacteria) families of proteins form a fundamental and highly conserved chaperone system present across all kingdoms of life. nih.govnih.gov This system plays a pivotal role in a vast array of cellular processes, including the folding of newly synthesized or misfolded proteins, protein transport across membranes, and the prevention and dissolution of protein aggregates. nih.govelsevierpure.com The proper functioning of this system is critical, and its dysregulation is implicated in numerous human diseases, including cancer and neurodegenerative disorders. nih.govnih.gov
The Hsp70 chaperone, DnaK in E. coli, possesses two primary functions: an ATPase activity and the ability to bind to polypeptide substrates. nih.govelsevierpure.com These two activities are tightly linked and allosterically regulated. The Hsp40 cochaperone, DnaJ in E. coli, is an indispensable partner for Hsp70. nih.govnih.gov DnaJ's primary roles are to deliver substrate proteins to Hsp70 and to stimulate Hsp70's ATP hydrolysis, a crucial step in the chaperone cycle. nih.govnih.gov This stimulation converts Hsp70 to a state with a high affinity for the substrate, effectively trapping the unfolded protein for subsequent folding processes. elsevierpure.comnih.gov The interaction between Hsp70 and Hsp40 is therefore essential for the efficient folding of a wide range of cellular proteins. nih.gov
The Hsp70 protein itself is comprised of distinct domains: a nucleotide-binding domain (NBD) at the N-terminus, a substrate-binding domain (SBD), and a C-terminal domain. nih.govyoutube.com The Hsp40 protein is characterized by the presence of a conserved J-domain, which is responsible for the interaction with and stimulation of Hsp70's ATPase activity. nih.govelsevierpure.com
Significance of Endogenous and Synthetic Peptide Ligands in Chaperone Regulation
The activity of chaperone systems can be modulated by various molecules, including small molecule inhibitors and peptide ligands. nih.gov Peptide ligands, which can be derived from natural protein sequences (endogenous) or created artificially (synthetic), are invaluable tools for studying the intricate mechanisms of chaperone function. They can mimic the substrate-binding portions of proteins, allowing researchers to probe the specificity and nature of chaperone-substrate interactions.
Endogenous peptide ligands are naturally occurring polypeptide segments within cells that interact with chaperones. The identification and study of these peptides provide insight into the native substrates of chaperones and the cellular pathways they regulate. For instance, Hsp70 chaperones recognize and bind to short, hydrophobic stretches of amino acids that are typically buried within a properly folded protein but become exposed during synthesis or under stress conditions. elsevierpure.com
Synthetic peptide ligands, on the other hand, are designed and synthesized in the laboratory. These peptides can be engineered to have specific properties, such as high affinity or the ability to target particular domains of a chaperone protein. nih.gov They serve as powerful research tools to dissect the chaperone cycle, investigate the structural basis of chaperone-substrate interactions, and can even act as a basis for the development of therapeutic agents that can modulate chaperone activity in disease states. By designing peptides that either promote or inhibit chaperone function, scientists can explore the consequences of altering proteostasis in a controlled manner.
Identification and Biological Context of p5 Ligand for DnaK and DnaJ as a Nonapeptide
The p5 ligand for DnaK and DnaJ is a synthetic nonapeptide, meaning it is composed of a chain of nine amino acids. biocat.commedchemexpress.com It has been identified as a high-affinity ligand for both the bacterial Hsp70 homolog, DnaK, and its cochaperone, DnaJ. biocat.commedchemexpress.comwatsonbio.com This peptide corresponds to the primary binding site within a 23-residue segment of the presequence of mitochondrial aspartate aminotransferase. medchemexpress.comwatsonbio.compeptide.com
The significance of the p5 ligand lies in its ability to specifically interact with the core components of the bacterial Hsp70/Hsp40 chaperone machinery. Its high affinity for both DnaK and DnaJ makes it a valuable tool for studying the binding interactions and functional consequences of this crucial chaperone system. Research utilizing such specific ligands helps to elucidate the molecular details of how DnaJ delivers substrates to DnaK and how this interaction triggers the conformational changes necessary for the chaperone cycle.
Properties
Molecular Formula |
C46H85N15O13S |
|---|---|
Molecular Weight |
1088.3 g/mol |
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H81N15O11S.C2H4O2/c1-22(2)17-29(55-34(61)26(45)21-71)36(63)56-30(18-23(3)4)37(64)57-31(19-24(5)6)38(65)58-32(20-60)39(66)52-25(7)41(68)59-16-10-13-33(59)40(67)53-27(11-8-14-50-43(46)47)35(62)54-28(42(69)70)12-9-15-51-44(48)49;1-2(3)4/h22-33,60,71H,8-21,45H2,1-7H3,(H,52,66)(H,53,67)(H,54,62)(H,55,61)(H,56,63)(H,57,64)(H,58,65)(H,69,70)(H4,46,47,50)(H4,48,49,51);1H3,(H,3,4)/t25-,26-,27-,28-,29-,30-,31-,32-,33-;/m0./s1 |
InChI Key |
OKLRJVHZOKFHHC-HNXCXNLTSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)N.CC(=O)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CS)N.CC(=O)O |
Origin of Product |
United States |
Molecular Basis of P5 Ligand Interaction with Dnak and Dnaj Chaperones
High-Affinity Binding Characteristics of p5 Ligand for DnaK (Hsp70) and DnaJ (Hsp40)
The p5 ligand is recognized for its high-affinity binding to the DnaK and DnaJ chaperones. watsonbio.combiocat.com This peptide corresponds to a primary binding site found in the presequence of mitochondrial aspartate aminotransferase. medchemexpress.compeptide.com Its interaction with DnaK is particularly notable for its ability to stimulate the chaperone's intrinsic ATPase activity, a critical function in the protein folding cycle. One study demonstrated that the addition of the p5 peptide (with the sequence CLLLSAPRR) to full-length DnaK resulted in a significant, near-6-fold stimulation of its ATPase activity, increasing the rate from a basal level of approximately 0.09 min⁻¹ to 0.56 min⁻¹. nih.gov
While the p5 ligand binds to both chaperones, the nature of the interaction differs. DnaJ and DnaK share an affinity for large hydrophobic and aromatic residues, meaning most peptides that bind to one will also bind to the other. nih.gov However, their specific binding motifs show differences. For instance, DnaJ's binding motif has a longer hydrophobic core, and it favors aromatic residues over the leucine (B10760876) residues preferred by DnaK. nih.gov Despite these distinctions, the overlap in binding preference is substantial, with studies on peptide libraries showing that the majority of DnaK-binding peptides also have an affinity for DnaJ, and vice-versa. nih.gov
| Condition | ATPase Activity (min⁻¹) | Fold Stimulation | Reference |
|---|---|---|---|
| Full-length DnaK (basal) | 0.09 ± 0.04 | - | nih.gov |
| Full-length DnaK + p5 peptide | 0.56 ± 0.03 | ~6.2 | nih.gov |
Structural Determinants of p5 Ligand Recognition by Chaperone Domains
The precise recognition of the p5 ligand by DnaK and DnaJ is governed by the specific three-dimensional structures of the chaperone binding domains and the ligand itself.
The substrate-binding domain (SBD) of DnaK is responsible for recognizing and binding unfolded polypeptide segments. The crystal structure of the DnaK SBD in complex with a high-affinity peptide (NRLLLTG), which shares sequence similarities with p5, reveals the binding mechanism. nih.gov The peptide binds in an extended conformation within a channel formed primarily by loops extending from a β-sandwich subdomain. nih.gov An α-helical domain acts as a "latch," covering the bound peptide and stabilizing the complex, which accounts for the long lifetime of chaperone-substrate interactions. nih.gov
For DnaJ, substrate recognition also involves binding to hydrophobic peptide segments. nih.gov While DnaJ and DnaK often share binding sites within a protein sequence, distinct sites also exist, suggesting that DnaJ can act as a scanning factor, identifying and then presenting substrates to the DnaK chaperone. nih.gov
The binding of ligands induces significant conformational changes in the DnaK chaperone, which are essential for its function. nih.govnih.gov The chaperone cycle is driven by the switch between an ATP-bound state, which has low affinity for substrates, and an ADP-bound state, which has high affinity. researchgate.netnih.gov ATP binding triggers major structural alterations, causing the SBD to dock onto the nucleotide-binding domain (NBD), which in turn leads to the opening of the substrate-binding pocket and the release of the substrate. nih.govnih.gov
Allosteric Mechanisms Mediated by p5 Ligand within the Chaperone Cycle
Allostery, or action at a distance, is the core principle of Hsp70/DnaK function, allowing the state of the nucleotide-binding site to control the substrate affinity nearly 50 angstroms away, and vice-versa. nih.govpnas.org The p5 ligand, by acting as a substrate, is a critical modulator of this allosteric communication.
The NBD and SBD of DnaK are connected by a highly conserved interdomain linker that is crucial for allosteric regulation. nih.govpnas.org This linker is not a passive tether; it acts as a conformational switch. In the absence of a substrate, the ATP-bound state involves the docking of the SBD and linker onto the NBD. nih.gov The binding of a substrate peptide like p5 causes the SBD to undock. nih.gov This undocking event allows the linker to bind to a specific hydrophobic cleft on the NBD, which stimulates ATPase activity up to 10-fold. nih.govpnas.org This mechanism ensures that ATP hydrolysis is tightly coupled to substrate binding. The p5 ligand thus directly influences the dynamic association and dissociation of the chaperone's domains by modulating the behavior of this critical linker. nih.gov
The function of the DnaK chaperone can be conceptualized as a series of transitions across a complex energy landscape, with different states (e.g., ATP-bound, ADP-bound, substrate-free, substrate-bound) representing energy minima. nih.gov Ligands like nucleotides and substrates modulate this landscape, lowering the energy barriers for specific transitions and guiding the chaperone through its functional cycle.
Formation and Dynamics of Ternary Complexes Involving p5 Ligand, DnaK, and DnaJ
The formation of a transient ternary complex, consisting of the p5 ligand, DnaK, and DnaJ, is a critical and dynamic event in the chaperone-assisted protein folding cycle. This process is tightly regulated by the nucleotide state of DnaK and is characterized by a series of coordinated binding events and conformational changes that ultimately lead to the productive folding of the substrate.
The initiation of the ternary complex formation begins with the DnaJ co-chaperone. DnaJ acts as a targeting factor, recognizing and binding to exposed hydrophobic regions of unfolded or misfolded polypeptides, such as the p5 ligand. nih.gov This interaction is crucial for delivering the substrate to DnaK. Research has shown that DnaJ can bind to peptides composed of both L- and D-amino acids, indicating that its interaction is not strictly dependent on the peptide backbone but rather on the side chain characteristics, particularly the presence of hydrophobic and aromatic residues. nih.gov
Once DnaJ is bound to the p5 ligand, it facilitates the recruitment of ATP-bound DnaK. The formation of this initial encounter complex is a prelude to a key regulatory step: the stimulation of DnaK's intrinsic ATPase activity. The simultaneous binding of both DnaJ and the p5 substrate to DnaK synergistically enhances the rate of ATP hydrolysis by DnaK. This concerted action is a hallmark of the Hsp70 chaperone cycle.
A pivotal study utilizing chimeric peptides, which contained a DnaK-binding motif (ala-p5) and a DnaJ-binding motif (D-p5) connected by a linker, provided direct evidence for the efficiency of this ternary complex formation. The study revealed that the DnaJ-stimulated ATPase activity of DnaK was three times higher when both binding motifs were present on the same molecule compared to when they were provided as separate peptides. nih.gov This phenomenon, termed a "cis-effect," highlights the importance of the spatial proximity of DnaK and DnaJ on the same substrate molecule for maximal stimulation of ATP hydrolysis. nih.gov The ternary complex, therefore, acts as an efficient machine to drive the chaperone cycle forward.
The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) by DnaK induces a significant conformational change in the chaperone. This change "locks" the p5 ligand into a high-affinity binding state within the substrate-binding cavity of DnaK. The formation of this stable DnaK-ADP-p5-DnaJ complex is considered a rate-limiting step in the chaperone cycle. nih.gov In this state, the p5 ligand is protected from aggregation and is held in a conformation that is conducive to proper folding.
The final phase of the dynamic process involves the dissociation of the complex to release the folded or partially folded substrate. This is facilitated by the nucleotide exchange factor GrpE, which binds to the DnaK-ADP complex and promotes the release of ADP. The subsequent binding of a new ATP molecule to DnaK reverts it to its low-affinity state for the substrate, leading to the release of the p5 ligand. DnaJ also dissociates, and the chaperone machinery is then ready to engage in another round of substrate binding and folding.
Interactive Data Table: Parameters of p5 Ligand and Chaperone Interaction
| Parameter | Value | Description | Reference |
| DnaJ-stimulated ATPase activity of DnaK (with chimeric p5 peptide) | 3-fold increase | The rate of ATP hydrolysis by DnaK is three times higher in the presence of a chimeric peptide containing both DnaK (ala-p5) and DnaJ (D-p5) binding motifs compared to the presence of separate peptides. | nih.gov |
| p5 Ligand Affinity | High | The p5 ligand is characterized as a high-affinity ligand for both DnaK and DnaJ. | nih.govnih.govmedchemexpress.com |
Functional Consequences of P5 Ligand Binding in Chaperone Activity and Regulation
Modulation of DnaK ATPase Activity by p5 Ligand
The chaperone cycle of DnaK is intrinsically linked to its ability to bind and hydrolyze Adenosine Triphosphate (ATP). This ATPase activity is allosterically regulated by the binding of substrate peptides, and the p5 ligand has proven to be a potent modulator of this function.
Stimulation of ATP Hydrolysis by p5 Ligand Binding
DnaK possesses a weak intrinsic ATPase activity. However, the binding of a substrate peptide to its substrate-binding domain (SBD) significantly stimulates the rate of ATP hydrolysis. The p5 ligand, which binds within the canonical substrate-binding pocket of DnaK, has been shown to enhance the chaperone's basal ATPase activity by approximately 6-fold. This stimulation is a critical event in the chaperone cycle, as the transition to the ADP-bound state is coupled to a conformational change in DnaK that results in a high-affinity state for the substrate.
| Condition | ATPase Rate (min⁻¹) | Fold Stimulation |
|---|---|---|
| DnaK (basal) | ~0.02 | - |
| DnaK + p5 Ligand | ~0.12 | ~6 |
Impact of p5 Ligand on ATP-Induced Substrate Release from DnaK
The binding of ATP to the nucleotide-binding domain (NBD) of the DnaK-substrate complex triggers a conformational change that leads to the release of the bound substrate. This event is crucial for allowing the substrate protein to attempt refolding. The rate of this release is influenced by the nature of the bound substrate. For a fluorescently labeled derivative of the p5 ligand (fp5), the release upon the addition of ATP is a rapid process, occurring at a rate of approximately 11.0 s⁻¹. This swift release ensures a dynamic cycle of binding and release, allowing the chaperone system to efficiently process substrates.
| Substrate | Condition | Release Rate (s⁻¹) |
|---|---|---|
| fp5 | Addition of ATP | 11.0 ± 0.3 |
Role of DnaJ in Targeting and Activating DnaK via p5 Ligand Interaction
The co-chaperone DnaJ plays a pivotal role in the DnaK chaperone system. It not only targets substrates to DnaK but also dramatically stimulates DnaK's ATPase activity, a function that is further modulated by the presence of a substrate peptide like the p5 ligand.
Cis-Interaction of DnaJ J-Domain with DnaK in the Presence of p5 Ligand
A key aspect of DnaJ's function is the interaction of its conserved J-domain with DnaK. A proposed "cis-interaction" model suggests that DnaJ and DnaK bind to the same substrate polypeptide, bringing the J-domain of DnaJ into close proximity with the ATPase domain of DnaK. This proximity greatly enhances the J-domain's ability to stimulate ATP hydrolysis. cellular-protein-chemistry.nl
Studies utilizing chimeric peptides, which contain both a DnaK-binding motif analogous to the p5 ligand (ala-p5) and a DnaJ-binding motif, have provided strong support for this model. cellular-protein-chemistry.nl The DnaJ-stimulated ATPase activity of DnaK was found to be significantly higher in the presence of these chimeric peptides compared to the simultaneous presence of the individual DnaK-binding and DnaJ-binding peptides. cellular-protein-chemistry.nl This indicates that the physical linkage of the two binding motifs, mimicking a natural substrate, facilitates a more efficient cis-interaction between DnaJ and DnaK.
Mechanism of p5 Ligand in Promoting DnaK-Substrate Locking
The "locking" of a substrate onto DnaK is a consequence of the DnaJ-stimulated hydrolysis of ATP to ADP. This nucleotide switch induces a conformational change in DnaK, transitioning it to a high-affinity state for the substrate. The p5 ligand plays a crucial role in this process by acting as a competent substrate that, in conjunction with DnaJ, triggers this allosteric communication within the DnaK molecule.
The mechanism involves the simultaneous binding of the substrate (mimicked by the p5 ligand) to the SBD of DnaK and the interaction of DnaJ's J-domain with DnaK's ATPase domain. This ternary complex of DnaJ-DnaK-substrate is the active state for maximal ATP hydrolysis stimulation. nih.govnih.gov The binding of the p5 ligand in the SBD is a prerequisite for the efficient stimulation of the ATPase activity by the J-domain, which in turn leads to the stable "locking" of the substrate onto DnaK in its ADP-bound state. nih.gov
Specificity of p5 Ligand Interactions Compared to Other Peptide Substrates
DnaK exhibits a degree of substrate promiscuity, binding to a variety of peptide sequences that are typically enriched in hydrophobic residues. However, the affinity of these interactions can vary significantly, which has functional implications for the chaperone cycle. The p5 ligand is recognized as a high-affinity binder to DnaK.
Studies have determined the dissociation constants (Kd) for a range of peptides, revealing that DnaK's affinity for its substrates can span from the nanomolar to the micromolar range. Peptides with a central hydrophobic core are generally preferred. embopress.org The affinity of DnaK for a substrate is a critical determinant of the efficiency of the DnaJ-mediated stimulation of ATP hydrolysis and, consequently, the entire chaperone cycle. cellular-protein-chemistry.nl A certain threshold of binding affinity is required for the substrate and DnaJ to effectively trigger the ATPase activity and the subsequent locking mechanism. cellular-protein-chemistry.nl
| Peptide Substrate | Sequence | Dissociation Constant (Kd) (µM) |
|---|---|---|
| p5 (analog) | NRLLLTG | ~0.4 |
| Peptide from σ32 | Q132-Q144-C-IAANS | ~0.08 (nM) |
| Peptide from RepA | aa 35-49 | - |
| Generic Good Binder | AKTLILSHLRFVV | 0.4 |
| Generic Binder | VVHIARNYAGYG | 4.0 |
Note: Kd values can vary depending on the experimental conditions and the specific DnaK construct used. The value for the p5 analog is from a study using a reference peptide with high affinity. The affinity for the σ32 peptide is exceptionally high. The RepA peptide is a known interactor, but a specific Kd value was not found in the provided context.
The p5 ligand, with its high affinity, serves as an effective substrate for studying the fundamental mechanisms of the DnaK/DnaJ chaperone system. Its well-defined interaction with DnaK allows for the precise dissection of the functional consequences of substrate binding, from the stimulation of ATPase activity to the intricate interplay with the co-chaperone DnaJ in substrate targeting and locking.
Dynamic Interplay of p5 Ligand with Nucleotide Binding and Conformational Transitions
The functional cycle of the DnaK chaperone system is intricately regulated by a dynamic interplay between nucleotide binding, substrate interaction, and consequent conformational transitions. The binding of the p5 ligand, a model substrate peptide, to DnaK is a critical event that directly influences this cycle, modulating the chaperone's ATPase activity and shifting the conformational equilibrium of the DnaK protein. This interplay ensures the efficient binding and release of unfolded protein substrates, which is essential for proper protein folding and cellular homeostasis.
The DnaK chaperone consists of two principal domains: a nucleotide-binding domain (NBD) at the N-terminus and a substrate-binding domain (SBD) at the C-terminus. These two domains are allosterically coupled, meaning that the binding of a ligand to one domain influences the conformation and activity of the other. The SBD itself is further divided into a β-sandwich subdomain (SBDβ), which contains the substrate-binding pocket, and an α-helical "lid" (SBDα). The conformation of this lid, whether open or closed, dictates the affinity of DnaK for its substrates.
In the absence of a nucleotide or when bound to ADP, DnaK exists in a "closed" conformation where the SBDα lid covers the substrate-binding pocket. This state exhibits high affinity for substrate peptides like p5. The binding of ATP to the NBD triggers a significant conformational change, leading to an "open" state. In this open conformation, the SBDα lid is displaced, resulting in a low-affinity state for the substrate and facilitating its release.
The p5 ligand, with the amino acid sequence CLLLSAPRR, serves as a canonical substrate for DnaK and has been instrumental in elucidating the dynamics of the chaperone cycle. The binding of p5 to the SBD has a reciprocal effect on the NBD, stimulating the inherently weak basal ATPase activity of DnaK. This stimulation is a key regulatory step. The hydrolysis of ATP to ADP and inorganic phosphate (B84403) (Pi) is the event that traps the DnaK-substrate complex in the high-affinity, ADP-bound state. The co-chaperone DnaJ plays a crucial role in this process by binding to both the substrate and DnaK, thereby significantly enhancing the ATP hydrolysis rate.
Research has shown that the interaction of peptide substrates with DnaK can be complex, sometimes involving multiple steps. For instance, studies with a fluorescently labeled peptide have indicated a very rapid initial binding phase, occurring in both the presence and absence of ATP, followed by slower conformational adjustments. researchgate.net This suggests that the initial encounter of the p5 ligand with DnaK may be a rapid, diffusion-controlled process, followed by a slower, induced-fit mechanism that leads to the stable, high-affinity complex.
The binding of specific peptide ligands can also inhibit the chaperone's function. For example, the antibacterial peptide pyrrhocoricin has been shown to bind to DnaK and diminish its ATPase activity. nih.gov This inhibition is thought to occur by preventing the necessary conformational changes, effectively locking the chaperone in a state that is unable to proceed through its functional cycle. nih.gov This contrasts with the action of p5, which acts as a bona fide substrate, stimulating the ATPase cycle.
The interplay between the p5 ligand and nucleotide binding is therefore a finely tuned process. The binding of p5 to the ADP-bound or nucleotide-free DnaK is a high-affinity interaction. The subsequent binding of ATP to the NBD initiates a conformational cascade that leads to the opening of the SBD and the release of the p5 ligand. The rate of this release is significantly faster than the rate of ATP hydrolysis, indicating that it is the ATP-binding event itself, and not the subsequent hydrolysis, that triggers substrate release. nih.gov The DnaJ co-chaperone accelerates the cycle by stimulating ATP hydrolysis, which quickly returns DnaK to its high-affinity, ADP-bound state, ready to bind another unfolded substrate.
The following table summarizes the key findings from research on the interaction between the p5 ligand, nucleotides, and DnaK conformational states.
| Parameter | Condition | Observation | Implication |
| p5 Binding | ADP-bound or Nucleotide-free DnaK | High-affinity binding | Facilitates the capture of unfolded substrates. |
| ATPase Activity | DnaK in the presence of p5 | Basal ATPase activity is stimulated nih.gov | p5 acts as a substrate that promotes the chaperone cycle. |
| Conformational State | ATP binding to DnaK-p5 complex | Transition from a closed to an open conformation of the SBD | Leads to a low-affinity state for the p5 ligand, promoting its release. nih.gov |
| Peptide Release | ATP binding | Rapid release of the bound peptide nih.gov | The binding of ATP, not its hydrolysis, is the primary trigger for substrate release. |
| Role of DnaJ | In the presence of DnaK, p5, and ATP | Significantly stimulates ATP hydrolysis | Accelerates the conversion of DnaK to its high-affinity ADP state, enhancing the efficiency of the chaperone cycle. |
This dynamic interplay underscores the sophisticated regulatory mechanisms governing chaperone-mediated protein folding, where the binding and release of substrate peptides like p5 are tightly coupled to the nucleotide-dependent conformational cycle of DnaK.
Methodological Approaches for Investigating P5 Ligand Chaperone Interactions
Spectroscopic Techniques for Analyzing Ligand-Chaperone Dynamics
Spectroscopic methods are invaluable for probing the dynamic nature of p5 ligand-chaperone complexes. They allow for the quantitative measurement of binding affinities, the kinetics of association and dissociation, and the conformational shifts that occur upon complex formation.
Fluorescence anisotropy, or fluorescence polarization, is a powerful technique for measuring the binding affinity between a small fluorescently labeled molecule and a larger protein. ox.ac.uk The principle lies in the change in the rotational speed (tumbling rate) of the fluorescent molecule upon binding. acs.org A small, rapidly tumbling fluorescent peptide exhibits low anisotropy, while the larger, slower-tumbling protein-peptide complex has a higher anisotropy. ox.ac.ukacs.org
To study the p5 ligand's interaction with DnaK, a fluorescent tag, such as fluorescein, is attached to the p5 peptide, creating a probe like fp5. By titrating this fluorescent peptide with increasing concentrations of DnaK, a binding isotherm can be generated from the changes in anisotropy, from which the dissociation constant (Kd) can be accurately determined. nih.gov This method has been successfully used to demonstrate that mutant versions of DnaK bind to the fp5 substrate peptide with affinities comparable to the wild-type protein. proquest.com
This technique can also be adapted to study release kinetics. By pre-forming the DnaK-fp5 complex and then adding a non-fluorescent competitor or ATP, the rate of fp5 dissociation can be monitored by the decrease in fluorescence anisotropy over time. nih.gov
Table 1: Representative Data from Fluorescence Anisotropy Titration
| DnaK Concentration (µM) | Fluorescence Anisotropy (r) |
|---|---|
| 0 | 0.120 |
| 0.5 | 0.155 |
| 1.0 | 0.185 |
| 2.5 | 0.230 |
| 5.0 | 0.265 |
| 10.0 | 0.285 |
| 20.0 | 0.295 |
| 40.0 | 0.300 |
This table contains illustrative data showing the increase in fluorescence anisotropy as the concentration of DnaK increases, indicating binding to a fluorescently labeled p5 peptide.
Single-molecule Förster Resonance Energy Transfer (smFRET) is a technique that allows for the observation of conformational changes and dynamics within individual protein complexes in real time. nih.govnih.gov It measures the efficiency of energy transfer between two fluorophores, a donor and an acceptor, which are attached to specific sites on the protein(s) of interest. The FRET efficiency is highly sensitive to the distance between the two dyes, typically in the 2-10 nm range.
In the context of the DnaK-p5 system, smFRET can be used to monitor the conformational changes in DnaK upon p5 binding. For instance, by labeling the nucleotide-binding domain (NBD) and the substrate-binding domain (SBD) of DnaK, one can observe the transition between the "open" (ATP-bound) and "closed" (ADP-bound) conformations. proquest.com The binding of the p5 ligand to the SBD can be studied for its influence on this equilibrium and the kinetics of these conformational transitions. proquest.comresearchgate.net This approach provides insights into how the p5 ligand might modulate the allosteric communication between DnaK's domains, which is fundamental to its chaperone cycle. proquest.com
Investigating the full landscape of protein conformations is critical, as proteins are dynamic entities that exist as an ensemble of states. acs.orgpdbj.org Ion-Mobility Mass Spectrometry (IM-MS) and Double Electron-Electron Resonance (DEER) are two complementary techniques that provide powerful insights into these conformational ensembles.
Ion-Mobility Mass Spectrometry (IM-MS) separates ions in the gas phase based on their size, shape, and charge. pdbj.org When applied to protein complexes under native conditions, it can distinguish between different conformational states (e.g., compact vs. extended) and determine their relative populations. acs.org By analyzing the DnaK-p5 complex, IM-MS could reveal how ligand binding shifts the conformational equilibrium of the chaperone, for example, by stabilizing a particular state. acs.orgpdbj.org
Double Electron-Electron Resonance (DEER) , a pulsed electron paramagnetic resonance (EPR) technique, measures distances between pairs of spin labels (typically nitroxides) introduced at specific sites in a protein. acs.org It is effective over a longer distance range than FRET (approx. 1.5-8 nm). By measuring a distribution of distances rather than an average, DEER can characterize the conformational heterogeneity of the DnaK-p5 complex in solution. pdbj.org Studies on DnaK have used DEER to map the large-scale rearrangements of its domains throughout its allosteric cycle, and this approach could be directly applied to see how the p5 ligand influences the populations of these states. acs.orgpdbj.org
Enzymatic Assays for Chaperone Functional Evaluation
The binding of substrates and co-chaperones to DnaK is intrinsically linked to its ATPase activity. Therefore, enzymatic assays that measure the rate of ATP hydrolysis are fundamental for evaluating the functional consequences of p5 ligand binding.
The DnaK chaperone has a low intrinsic (basal) ATPase activity, which is significantly stimulated by the synergistic action of a substrate peptide and the DnaJ co-chaperone. nih.gov Measuring these ATPase rates provides a direct readout of the functional interaction between the components.
Basal ATPase assays are conducted by incubating DnaK with ATP and measuring the rate of ATP hydrolysis, typically through a coupled enzymatic reaction that produces a colorimetric or fluorescent signal. The addition of the p5 peptide to this assay allows for the determination of its ability to stimulate DnaK's ATPase activity on its own. Studies have shown that peptides of sufficient length and appropriate sequence can modestly increase the basal ATPase rate. nih.gov Research utilizing the p5 peptide has demonstrated its capacity to stimulate DnaK's ATPase activity, confirming it as a functional substrate. proquest.com
Single-turnover ATPase assays measure the hydrolysis of a single pre-bound ATP molecule, providing the rate constant for the hydrolysis step itself. These assays are crucial for dissecting the chaperone cycle. The cooperative stimulation of DnaK's ATPase activity by DnaJ and the p5 ligand can be quantified, revealing the efficiency of the functional complex formation. proquest.com The results from these assays can establish whether the p5 ligand acts as a canonical substrate, effectively promoting the allosteric changes required for efficient ATP hydrolysis. rcsb.org
Table 2: Illustrative ATPase Activity of DnaK
| Condition | ATPase Rate (mol ATP/mol DnaK/min) |
|---|---|
| DnaK alone (Basal) | 0.05 |
| DnaK + p5 Ligand | 0.25 |
| DnaK + DnaJ | 0.50 |
| DnaK + DnaJ + p5 Ligand | 5.00 |
This table presents hypothetical data illustrating the stimulation of DnaK's ATPase activity by the p5 ligand and the synergistic effect with the DnaJ co-chaperone.
Structural Biology Approaches for Elucidating Binding Interfaces
To fully comprehend the interaction between the p5 ligand and the DnaK/DnaJ system, it is essential to visualize the binding interface at atomic resolution. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods used for this purpose.
X-ray crystallography can provide high-resolution three-dimensional structures of the DnaK-p5 complex. This would involve crystallizing the substrate-binding domain of DnaK (or the full-length protein) in the presence of the p5 peptide. Numerous crystal structures of DnaK's SBD in complex with other substrate peptides have been solved. nih.govnih.govresearchgate.net These structures have revealed that peptides bind in an extended conformation within a hydrophobic cleft and are secured by an α-helical "lid". researchgate.netnews-medical.net A crystal structure of the DnaK-p5 complex would precisely map the hydrogen bonds and hydrophobic interactions that define the binding specificity and affinity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying protein structure and dynamics in solution. youtube.comnih.gov Chemical shift perturbation experiments, where the NMR spectrum of 15N-labeled DnaK is monitored upon titration with the p5 ligand, can identify the specific amino acid residues at the binding interface. nih.gov Furthermore, NMR can be used to solve the complete three-dimensional structure of the complex in solution and provide information on the dynamics of both the protein and the bound peptide. Solution NMR studies have been instrumental in defining the structure of DnaK's SBD with bound peptides and in characterizing the conformational changes that occur during the chaperone cycle. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy of Chaperone Domains and Ligand Complexes
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful technique for probing the dynamic and transient interactions characteristic of chaperone systems at an atomic level. nih.gov In the context of the p5 ligand, NMR studies are instrumental in detailing the structural and dynamic changes that occur upon its binding to the individual domains of DnaK and DnaJ.
By employing techniques such as Chemical Shift Perturbation (CSP) mapping, researchers can identify the specific amino acid residues at the binding interface. In a typical experiment, a solution of ¹⁵N-labeled chaperone domain (e.g., the Substrate Binding Domain (SBD) of DnaK or the J-domain of DnaJ) is titrated with the unlabeled p5 ligand. The resulting changes in the chemical shifts of the protein's backbone amides are monitored via ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. Residues exhibiting significant chemical shift changes are mapped onto the three-dimensional structure of the chaperone domain, revealing the binding footprint of the p5 ligand.
Furthermore, NMR can provide insights into the conformational dynamics of both the chaperone and the ligand upon complex formation. nih.gov Techniques like relaxation dispersion NMR can uncover the kinetics and thermodynamics of the binding event, revealing the presence of any transient, low-population intermediate states that are crucial for the chaperone's function. elifesciences.org For instance, such studies could elucidate how the binding of the p5 ligand to the DnaK SBD influences the conformational ensemble of the flexible loops that are critical for substrate recognition and allosteric communication with the Nucleotide Binding Domain (NBD). nih.gov
Computational and Bioinformatics Analyses of Ligand-Chaperone Systems
Complementing experimental techniques, computational and bioinformatics approaches provide invaluable, high-resolution insights into the molecular intricacies of the p5 ligand's interaction with DnaK and DnaJ.
Molecular Dynamics (MD) simulations offer a virtual microscope to observe the dynamic behavior of the p5 ligand-chaperone complex over time. bonvinlab.orgniscpr.res.in By simulating the movements of atoms in the system, MD can reveal the conformational changes, interaction energies, and the role of solvent molecules in the binding process.
Starting with a structural model of the p5 ligand docked into the binding sites of DnaK and DnaJ, MD simulations can be run for nanoseconds to microseconds to observe the stability of the complex and the detailed interactions. bonvinlab.org These simulations can predict the key hydrogen bonds and hydrophobic interactions that stabilize the p5 ligand within the chaperone's binding pocket. plos.orgresearchgate.net For example, steered molecular dynamics (SMD) simulations could be employed to simulate the unbinding of the p5 ligand, providing insights into the forces required to dissociate the complex and identifying key residues involved in maintaining the bound state. plos.orgnih.gov
| Simulation Parameter | Description | Potential Insights for p5 Ligand Interactions |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Assesses the stability of the p5 ligand-chaperone complex. plos.org |
| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds. | Reveals specific polar interactions crucial for p5 ligand binding affinity and specificity. plos.org |
| Interaction Energy Calculation | Calculates the energetic contributions of different residues to the binding interface. | Pinpoints "hotspot" residues on DnaK and DnaJ that are critical for the interaction with the p5 ligand. |
| Conformational Clustering | Groups similar conformations sampled during the simulation. | Identifies the dominant and transient conformations of the p5 ligand when bound to the chaperones. |
Virtual screening methodologies can be utilized to predict the binding affinity of the p5 ligand and its analogs to DnaK and DnaJ. nih.gov Docking algorithms can place the three-dimensional structure of the p5 ligand into the known binding pockets of the chaperones and estimate the binding energy using various scoring functions. plos.org This approach can be used to computationally assess the impact of amino acid substitutions within the p5 sequence on its binding affinity, guiding the design of modified peptides with enhanced or reduced binding properties.
Predictive algorithms, often trained on experimental data from peptide binding assays, can also be employed to estimate the binding affinity. plos.org These tools combine sequence information with structural parameters to achieve a more accurate prediction.
Bioinformatics tools are essential for analyzing the sequence of the p5 ligand in the context of known chaperone binding motifs. nih.gov The p5 peptide corresponds to the primary binding site within the presequence of mitochondrial aspartate aminotransferase. watsonbio.commedchemexpress.compeptide.com By aligning the p5 sequence with a database of known DnaK and DnaJ substrates, researchers can identify conserved hydrophobic residues and charged patterns that are characteristic of high-affinity binders. nih.gov
The presence of multiple hydrophobic residues (Leucine) and positively charged residues (Arginine) in the p5 sequence (CLLLSAPRR) aligns well with the established preference of DnaK for hydrophobic cores flanked by positive charges. nih.gov Furthermore, bioinformatics can be used to analyze the evolutionary conservation of the DnaK and DnaJ binding sites, providing insights into the functional importance of these interactions across different species. elifesciences.orgresearchgate.net The highly conserved nature of the J-domain and its HPD motif in Hsp40 proteins, which is crucial for stimulating the ATPase activity of Hsp70, underscores the fundamental importance of this interaction. nih.govnih.gov
In Vitro Reconstitution Systems for Chaperone Function Studies
To move beyond static binding and understand the functional consequences of the p5 ligand interaction, researchers utilize in vitro reconstitution systems. These systems allow for the controlled study of the chaperone machinery's activity in the presence of the p5 ligand.
A key function of the DnaK/DnaJ system is to assist in the refolding of denatured proteins and the disaggregation of protein aggregates. epa.gov The influence of the p5 ligand on these processes can be quantitatively assessed using various assays.
In a typical refolding assay, a model protein, such as chemically denatured luciferase, is diluted into a buffer containing the reconstituted DnaK/DnaJ/GrpE chaperone system, with and without the p5 ligand. The recovery of luciferase activity over time is monitored as a measure of successful refolding. Since the p5 ligand is a high-affinity binder, it is expected to act as a competitive inhibitor, sequestering the chaperones and thereby hindering the refolding of the denatured luciferase. nih.gov The extent of inhibition would be dependent on the concentration of the p5 ligand.
Similarly, the effect of the p5 ligand on the disaggregation of protein aggregates can be investigated. Pre-formed aggregates of a model protein can be incubated with the DnaK/DnaJ/ClpB chaperone machinery. The solubilization of the aggregates can be monitored by techniques like light scattering or centrifugation. The p5 ligand would be expected to interfere with the recruitment of DnaK and DnaJ to the aggregate surface, thus inhibiting the disaggregation process. epa.govresearchgate.net
| Assay Type | Principle | Expected Outcome with p5 Ligand | Reference |
|---|---|---|---|
| Luciferase Refolding Assay | Measures the regain of enzymatic activity of denatured luciferase upon chaperone-assisted refolding. | Inhibition of refolding due to competitive binding of p5 to DnaK and DnaJ. | nih.gov |
| Protein Disaggregation Assay | Monitors the solubilization of protein aggregates by the chaperone machinery. | Reduced disaggregation efficiency as p5 competes with aggregated proteins for chaperone binding. | epa.gov |
| ATPase Activity Assay | Measures the rate of ATP hydrolysis by DnaK, which is stimulated by DnaJ and a substrate. | Stimulation of DnaK's ATPase activity in the presence of DnaJ and the p5 ligand. | nih.gov |
By integrating these diverse methodological approaches, from the atomic-level detail of NMR and computational modeling to the functional readouts of in vitro reconstitution systems, a comprehensive understanding of the p5 ligand's interaction with the DnaK/DnaJ chaperone system can be achieved. This knowledge not only illuminates the fundamental mechanisms of chaperone action but also provides a foundation for the development of targeted modulators of chaperone activity.
Physiological and Pathophysiological Implications of Dnak/dnaj Chaperone Modulation by P5 Ligand
Role of p5 Ligand and the DnaK/DnaJ System in Protein Translocation Mechanisms
The DnaK/DnaJ chaperone system plays a pivotal role in the movement of proteins across cellular membranes, a process essential for the proper localization and function of a vast number of proteins. The p5 ligand, by binding to DnaK and DnaJ, can influence the efficiency and fidelity of these translocation events.
Specific Involvement in the Presequence Translocation of Mitochondrial Proteins
A significant body of research highlights the importance of the DnaK/DnaJ system in the import of proteins into the mitochondria. Many mitochondrial proteins are synthesized in the cytoplasm as precursors with an N-terminal presequence that targets them to the organelle. The p5 ligand is itself derived from such a presequence, specifically from the mitochondrial aspartate aminotransferase. medchemexpress.comnih.gov This inherent connection underscores its role in modulating the chaperone-assisted translocation of mitochondrial precursor proteins. The DnaK/DnaJ system is thought to maintain these precursor proteins in a partially unfolded, import-competent state, facilitating their passage through the mitochondrial membrane channels. By acting as a high-affinity ligand, the p5 peptide can competitively modulate the interaction of DnaK and DnaJ with mitochondrial presequences, thereby influencing the rate and efficiency of protein import.
Contribution to Cellular Proteostasis and Stress Response Mechanisms
The maintenance of a stable and functional proteome is critical for cellular survival, particularly under conditions of stress. The DnaK/DnaJ system is a cornerstone of the cellular stress response, and its modulation by the p5 ligand can have profound effects on proteostasis.
Influence on Protein Aggregation and Refolding Pathways
A primary function of the DnaK/DnaJ chaperone system is to prevent the aggregation of misfolded proteins and to facilitate their refolding into their native, functional conformations. In response to cellular stress, such as heat shock, oxidative stress, or exposure to toxins, proteins can lose their proper three-dimensional structure and begin to aggregate. These aggregates can be toxic to the cell and are associated with a range of diseases. The DnaK/DnaJ system, often in concert with other chaperones like GrpE and ClpB, actively disaggregates and refolds these proteins. The p5 ligand, by occupying the substrate-binding site of DnaK and DnaJ, can modulate this critical activity. This interaction can either enhance or inhibit the refolding of specific substrates, depending on the cellular context and the concentration of the ligand.
| Chaperone System Component | Role in Proteostasis |
| DnaK (Hsp70) | Binds to unfolded or misfolded proteins, preventing aggregation and facilitating refolding. |
| DnaJ (Hsp40) | Co-chaperone that targets substrates to DnaK and stimulates its ATPase activity. |
| GrpE | Nucleotide exchange factor that facilitates the release of ADP from DnaK, allowing for a new cycle of substrate binding. |
| ClpB (Hsp104) | Cooperates with the DnaK/DnaJ/GrpE system to solubilize and refold aggregated proteins. |
Interplay with Cellular Signaling Cascades and Transcriptional Regulation
Beyond its direct role in protein handling, the DnaK/DnaJ system is increasingly recognized for its influence on cellular signaling pathways and the regulation of gene expression. Modulation of this chaperone system by the p5 ligand can, therefore, have far-reaching consequences for cell fate decisions, including proliferation, survival, and apoptosis.
Modulation of Pathways Associated with Cellular Proliferation and Survival (e.g., JNK pathway, c-Jun hyperphosphorylation)
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in the cellular response to stress, inflammation, and other stimuli. Prolonged activation of the JNK pathway can lead to the hyperphosphorylation of the transcription factor c-Jun, a key event in the induction of apoptosis. Research has indicated that the human DnaJ homolog, DNAJA1, in complex with a DnaK protein, can suppress the JNK pathway and the subsequent hyperphosphorylation of c-Jun. This suggests a protective role for the DnaK/DnaJ system in mitigating stress-induced cell death. The p5 ligand, by modulating the activity of the DnaK/DnaJ system, could therefore indirectly influence the JNK signaling cascade and impact cellular survival.
| Signaling Molecule | Function | Regulation by DnaK/DnaJ System |
| JNK (c-Jun N-terminal kinase) | A key kinase in a signaling cascade activated by stress stimuli. | Activity can be suppressed by the DNAJA1/DnaK complex. |
| c-Jun | A transcription factor that, when hyperphosphorylated, can promote apoptosis. | Hyperphosphorylation is inhibited by the suppression of the JNK pathway. |
Chaperone-Mediated Stabilization of Cellular Proteins (e.g., p53)
The tumor suppressor protein p53 is a critical regulator of the cell cycle and apoptosis, and its stability and activity are tightly controlled. The DnaK/DnaJ system has been implicated in the regulation of p53. Specifically, DnaJ homologs have been shown to interact with and regulate both wild-type and mutant forms of p53. nih.gov Furthermore, studies have demonstrated that DnaK can bind to the C-terminus of p53 and protect it from temperature-induced loss of its DNA-binding activity. This chaperone-mediated stabilization is crucial for maintaining the tumor-suppressive functions of p53. The p5 ligand, through its interaction with DnaK and DnaJ, has the potential to influence the chaperone's ability to stabilize p53, thereby impacting cellular responses to DNA damage and other oncogenic stresses.
Cross-Talk with Other Chaperone Networks within the Cellular Environment
The cellular environment contains a complex and interconnected network of molecular chaperones that work in concert to maintain protein homeostasis. The DnaK/DnaJ system does not operate in isolation but rather engages in extensive cross-talk with other major chaperone networks, most notably the Hsp90 and Hsp100 (ClpB) systems. This interplay is crucial for the efficient folding, refolding, and disaggregation of a wide range of cellular proteins. Modulation of the DnaK/DnaJ system, for instance by high-affinity ligands such as the p5 peptide, can therefore have cascading effects on the broader chaperone landscape.
The collaboration between the DnaK/DnaJ and Hsp90 chaperone systems is a cornerstone of the cellular chaperone network, particularly for the folding and activation of a specific subset of client proteins, including many signaling molecules like kinases and transcription factors. nih.govresearchgate.net In bacteria, the Hsp70 homolog, DnaK, and Hsp90 directly interact to facilitate the remodeling of client proteins. nih.govnih.govnih.gov This interaction is not merely a passive hand-off but a coordinated process.
The current model for this collaboration posits that the DnaK/DnaJ system first recognizes and binds to unfolded or partially folded client proteins. nih.gov This initial interaction, facilitated by DnaJ, prepares the substrate for subsequent processing. DnaK then directly interacts with Hsp90, a step that is crucial for the transfer of the client protein from the DnaK system to Hsp90 for the final stages of folding and activation. nih.govnih.gov
Interestingly, the region on DnaK that is involved in the interaction with Hsp90 overlaps with the binding site for its cochaperone, DnaJ. nih.gov This suggests a competitive or sequential binding mechanism where the interaction with Hsp90 might promote the displacement of DnaJ, thereby facilitating the unidirectional transfer of the substrate. nih.gov This direct interaction and substrate transfer mechanism has been shown to be essential for the in vivo function of Hsp90 in bacteria. nih.govresearchgate.net
The functional consequences of this interplay are significant. For some client proteins, the action of the DnaK/DnaJ system alone is insufficient for their proper folding or activation. nih.gov These "Hsp90-dependent" clients require the sequential action of both chaperone systems. By modulating the DnaK/DnaJ cycle, for example through the binding of a high-affinity ligand, the efficiency of this chaperone cascade could be influenced, thereby affecting the maturation of these specific client proteins.
In addition to the well-established collaboration with Hsp90, the DnaK/DnaJ system also works in conjunction with the Hsp100 chaperone, ClpB, to form a powerful protein disaggregation machinery. pnas.org This bi-chaperone system is essential for rescuing proteins from an aggregated state, a critical function during cellular stress.
The process of protein disaggregation begins with the action of ClpB, which extracts polypeptides from protein aggregates. These extracted polypeptides are then transferred to the DnaK/DnaJ system for refolding. pnas.org The DnaK/DnaJ system plays a crucial role in preventing the re-aggregation of the released polypeptides and facilitating their refolding into their native, functional conformations.
Intriguingly, the Hsp90 chaperone can also participate in this tri-chaperone system. At high concentrations of DnaK, which can be inhibitory to the disaggregation process, Hsp90 can intervene to overcome this inhibition and facilitate the hand-off of the substrate from DnaK, ultimately leading to its successful refolding. pnas.org This highlights a complex interplay where the relative concentrations and activities of each chaperone system are finely tuned to achieve efficient protein reactivation.
Future Directions and Research Opportunities for P5 Ligand for Dnak and Dnaj Acetate
Design and Synthesis of Novel p5 Ligand Analogues for Enhanced Specificity and Affinity
Future research will focus on the rational design and synthesis of new p5 ligand analogues to achieve greater specificity and binding affinity for DnaK and DnaJ. While the p5 peptide is a potent ligand, modifying its structure could yield molecules with tailored properties for specific experimental questions. nih.gov
Key research avenues include:
Amino Acid Substitution: Systematic substitution of amino acids in the p5 sequence (CLLLSAPRR) could identify residues critical for binding and those that can be modified to enhance affinity or specificity. novoprolabs.com Structure-activity relationship (SAR) studies, similar to those performed on other DnaK-binding peptides, could deduce which residues are essential for DnaK binding. nih.gov
Incorporation of Non-natural Amino Acids: Introducing non-canonical or D-amino acids could improve peptide stability against proteolytic degradation and potentially alter binding modes. For instance, studies have already explored pseudo-peptides of D-amino acids as ligands for DnaK and DnaJ. nih.gov While normal all-D and retro all-D versions of a p5-like peptide did not bind to DnaK, they did bind to DnaJ, suggesting that chirality can be exploited to create chaperone-specific ligands. nih.gov
Peptidomimetics: Moving beyond traditional peptides, the design of peptidomimetics that mimic the key structural features of the p5 ligand could lead to more drug-like molecules with improved cellular permeability and stability. nih.gov These efforts could take inspiration from PrAMP-like molecules (proline-rich antimicrobial peptides) that have been modified to selectively bind DnaK. nih.gov
| Analogue Type | Parent Peptide | Modification | Target Chaperone | Observed Binding Affinity (Kd) | Reference |
| L-amino acid peptide | a-CALLLSAARR | Acrylodan labeling | DnaK | 0.1 µM | nih.gov |
| L-amino acid peptide | a-CALLLSAARR | Acrylodan labeling | DnaJ | 9.2 µM | nih.gov |
| Normal D-amino acid peptide | a-c(all-D)alllsaprr | Enantiomeric side chains | DnaJ | 6.8 µM | nih.gov |
| Retro D-amino acid peptide | a-c(all-D)rrasplllc | Reversed backbone | DnaJ | 0.9 µM | nih.gov |
Advanced Structural and Biophysical Characterization of p5 Ligand-Chaperone Complexes in Native States
A crucial future direction is the detailed structural and biophysical analysis of p5 ligand-chaperone complexes in their native cellular environments. While in vitro studies have been informative, understanding these interactions within the crowded and dynamic context of the cell is essential. researchgate.netchemrxiv.org Preparing stable chaperone-client complexes for such studies remains a significant challenge due to their often transient and dynamic nature. researchgate.netchemrxiv.org
Future research efforts will likely involve:
Cryo-Electron Microscopy (Cryo-EM): This technique is well-suited for determining the high-resolution structures of large, dynamic complexes like DnaK/DnaJ bound to the p5 ligand, potentially in association with other components like the nucleotide exchange factor GrpE or even ribosomes. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: In-cell NMR can provide atomic-level information about the structure, dynamics, and interactions of the p5 ligand and its chaperone targets directly within living cells, offering insights unobtainable from in vitro methods.
Advanced Fluorescence Techniques: Methods like Förster Resonance Energy Transfer (FRET) and fluorescence correlation spectroscopy (FCS) can be used with fluorescently labeled p5 analogues to monitor binding kinetics, conformational changes, and the stoichiometry of chaperone-ligand complexes in real-time and in native-like environments. nih.gov
| Technique | Information Gained | Advantages for p5-Chaperone Studies | Reference |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of large complexes | Can visualize the entire chaperone machinery (DnaK, DnaJ, GrpE) interacting with the p5 ligand. | nih.gov |
| In-cell NMR Spectroscopy | Atomic-level structure and dynamics in a cellular context | Reveals how the cellular environment influences the binding interface and chaperone conformation. | researchgate.net |
| Fluorescence Spectroscopy | Binding affinity (Kd), kinetics, conformational changes | Allows for real-time monitoring of interactions using labeled p5 peptides. nih.gov | nih.gov |
| Isothermal Titration Calorimetry (ITC) | Thermodynamic parameters of binding (enthalpy, entropy) | Provides a complete thermodynamic profile of the p5 ligand-chaperone interaction. | |
| Surface Plasmon Resonance (SPR) | Real-time binding kinetics (on/off rates) | Enables precise measurement of the rates of association and dissociation. |
Development of Advanced Research Tools and Probes Based on p5 Ligand Interaction
The high affinity and specificity of the p5 ligand make it an excellent scaffold for developing sophisticated chemical biology probes to study chaperone function. These tools can enable researchers to visualize and manipulate the DnaK/DnaJ system with high precision.
Potential developments include:
Fluorescent Probes: Synthesizing p5 analogues conjugated to environmentally sensitive fluorophores (e.g., acrylodan) whose spectral properties change upon binding to DnaK or DnaJ. nih.gov Such probes can be used for high-throughput screening of new chaperone inhibitors or for imaging chaperone activity in living cells.
Biotinylated Probes for Pulldowns: Creating biotin-tagged p5 ligands to facilitate the affinity purification of DnaK/DnaJ and their associated client proteins from complex cellular lysates for subsequent analysis by mass spectrometry.
Photo-crosslinkable Probes: Incorporating photo-activatable crosslinking groups into the p5 peptide sequence. Upon UV irradiation, these probes would covalently link to the chaperone binding pocket, permanently trapping the interaction and allowing for the unambiguous identification of binding sites and interacting partners.
| Probe Type | Functional Moiety | Application | Potential Finding | Reference |
| Fluorescent Probe | Acrylodan or other solvatochromic dyes | Live-cell imaging, high-throughput screening | Real-time visualization of chaperone engagement with substrates. | nih.gov |
| Affinity Probe | Biotin | Affinity purification, proteomics | Identification of the full scope of DnaK/DnaJ client proteins. | nih.gov |
| Photo-crosslinking Probe | Benzophenone, Diazirine | Covalent capture of interacting proteins | Precise mapping of the p5 binding site on DnaK and DnaJ. | |
| Bifunctional Inhibitors | Linker to a second pharmacophore | Targeting chaperone complexes to specific locations | Probing the function of DnaK/DnaJ in specific subcellular compartments. | nih.gov |
Investigation of p5 Ligand's Role in Specific Cellular Contexts Beyond E. coli DnaK/DnaJ
While the p5 ligand is primarily characterized in the context of E. coli DnaK/DnaJ, the high conservation of Hsp70 and Hsp40 chaperones across species suggests its potential utility in other biological systems. Future research should explore the effects of the p5 ligand in a broader range of cellular and organismal contexts.
Areas for investigation include:
Pathogenic Bacteria: Investigating whether the p5 ligand can inhibit the Hsp70/Hsp40 systems of other pathogenic bacteria, such as Mycobacterium tuberculosis, which are essential for virulence and survival. nih.gov This could validate these chaperones as targets for novel antibacterial agents.
Eukaryotic Hsp70/Hsp40 Homologues: Testing the binding and functional effects of the p5 ligand and its analogues on cytosolic, mitochondrial, and endoplasmic reticulum Hsp70/Hsp40 homologues in yeast, human, and other eukaryotic cells. This could reveal conserved and divergent features of chaperone-substrate recognition.
Disease Models: Applying the p5 ligand in cellular models of diseases where proteostasis is compromised, such as neurodegenerative disorders and cancer. researchgate.net This could help elucidate the specific roles of Hsp70/Hsp40 chaperones in the progression of these diseases and evaluate their potential as therapeutic targets. For example, systems-level analyses in cancer cells have begun to map how chaperone networks are rewired in disease states. researchgate.net
Q & A
Q. What structural features enable p5 ligand to bind DnaK and DnaJ with high affinity?
The p5 ligand is a nonapeptide derived from the mitochondrial aspartate aminotransferase presequence. Its primary binding site corresponds to a 23-residue region, with critical residues (e.g., CLLLSAPRR) forming electrostatic and hydrophobic interactions with the substrate-binding domain of DnaK (Hsp70) and the J-domain of DnaJ (Hsp40). Circular dichroism (CD) spectroscopy and nuclear magnetic resonance (NMR) can confirm secondary structure stability during binding .
Q. How does the binding affinity of p5 ligand compare to other Hsp70/Hsp40 ligands?
Comparative studies using surface plasmon resonance (SPR) show p5 ligand binds DnaK with a dissociation constant (Kd) in the nanomolar range, outperforming shorter peptides like the Hsp70-derived octapeptide (Kd ~10 µM). Isothermal titration calorimetry (ITC) further quantifies enthalpy-driven binding, attributed to its extended helical structure .
Q. Table 1: Comparative Binding Affinities of Chaperone Ligands
| Ligand | Target | Kd/IC50 | Method | Reference |
|---|---|---|---|---|
| p5 Ligand | DnaK/DnaJ | 51 nM (IC50) | SPR, ITC | |
| Hsp70-derived octapeptide | TPR domains | ~10 µM | Fluorescence | |
| PU-H71 (Hsp90 inhibitor) | Hsp90 | 51 nM (IC50) | Cell-based |
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data under different experimental conditions?
Discrepancies often arise from buffer composition (e.g., pH, ionic strength) or temperature. For example, binding assays conducted at 25°C vs. 37°C may alter DnaK’s ATPase activity. To mitigate this:
- Standardize buffer conditions (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl).
- Use orthogonal methods (SPR + ITC) to cross-validate results.
- Include negative controls (e.g., scrambled peptide sequences) .
Q. What strategies optimize the use of p5 ligand in studying co-chaperone dynamics in vivo?
- Genetic Complementation Assays : Use E. coli dnaK/dnaJ null mutants to assess functional rescue by p5 ligand. Note that dnaK mutants exhibit severe filamentation and cold sensitivity, while dnaJ mutants are less affected, suggesting compensatory mechanisms (e.g., CbpA) .
- Fluorescence Microscopy : Fuse p5 ligand with fluorescent tags (e.g., GFP) to track co-localization with DnaK/DnaJ in real-time .
Q. How does p5 ligand’s selectivity for DnaK/DnaJ compare to off-target interactions with human Hsp70/Hsp40?
Competitive binding assays using human Hsp70 (HSPA1A) and bacterial DnaK reveal >100-fold selectivity for DnaK. To confirm specificity:
Q. Table 2: Recommended Storage Conditions for p5 Ligand
| Form | Temperature | Stability | Source |
|---|---|---|---|
| Lyophilized | -20°C | 3 years | |
| In solution | -80°C | 1 year |
Methodological Considerations
Q. What in vitro assays are most suitable for studying p5 ligand’s chaperone modulation?
- ATPase Activity Assays : Measure DnaK’s ATP hydrolysis rates in the presence/absence of p5 ligand. Reduced hydrolysis indicates stabilized substrate binding .
- Luciferase Refolding Assays : Monitor recovery of denatured luciferase activity as a proxy for DnaK/DnaJ-mediated folding efficiency .
Q. How can researchers address low solubility of p5 ligand in aqueous buffers?
- Prepare stock solutions in mild detergents (e.g., 0.1% Tween-20) or DMSO (<1% final concentration).
- Validate solubility using dynamic light scattering (DLS) or size-exclusion chromatography .
Data Interpretation and Validation
Q. What statistical approaches ensure robustness in binding kinetics studies?
- Use global fitting for SPR sensograms (e.g., 1:1 Langmuir binding model).
- Apply error propagation analysis in ITC to account for baseline drift .
Q. How to validate p5 ligand’s functional relevance in cellular stress response pathways?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
